2-Ethylphenyl diphenyl phosphate
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Overview
Description
2-Ethylphenyl diphenyl phosphate: is an organophosphate compound known for its applications as a plasticizer and flame retardant. It is a derivative of diphenyl phosphate, where one of the phenyl groups is substituted with an ethyl group. This compound is used in various industrial applications due to its chemical stability and effectiveness in enhancing the properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl diphenyl phosphate typically involves the reaction of 2-ethylphenol with diphenyl chlorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Ethylphenol+Diphenyl chlorophosphate→2-Ethylphenyl diphenyl phosphate+Hydrogen chloride
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and phenols.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Hydrolyzing Agents: Such as water or dilute acids.
Nucleophiles: Such as amines or alcohols.
Major Products Formed:
Oxidation: Phosphoric acid derivatives and phenols.
Hydrolysis: Phosphoric acid and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
2-Ethylphenyl diphenyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and other materials
Mechanism of Action
The mechanism of action of 2-Ethylphenyl diphenyl phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Ethylhexyl diphenyl phosphate: Another organophosphate used as a plasticizer and flame retardant.
Diphenyl phosphate: The parent compound without the ethyl substitution.
Triphenyl phosphate: A similar compound with three phenyl groups attached to the phosphate.
Comparison: 2-Ethylphenyl diphenyl phosphate is unique due to the presence of the ethyl group, which can influence its chemical properties and effectiveness as a flame retardant and plasticizer. Compared to 2-Ethylhexyl diphenyl phosphate, it may have different solubility and stability characteristics. Diphenyl phosphate and triphenyl phosphate, while similar in structure, lack the specific substitution that gives this compound its unique properties .
Properties
CAS No. |
92089-95-7 |
---|---|
Molecular Formula |
C20H19O4P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2-ethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-2-17-11-9-10-16-20(17)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-16H,2H2,1H3 |
InChI Key |
NZADFKWJIQWGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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